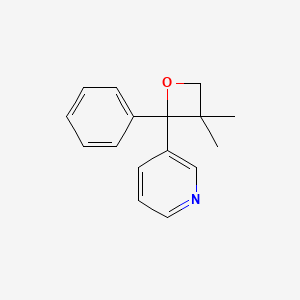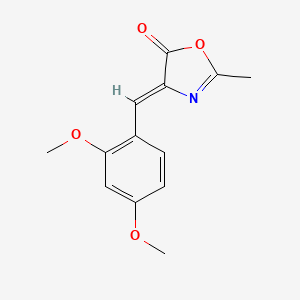
4-(Dimethylamino)-1-(naphthalen-1-yl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)-1-(naphthalen-1-yl)butan-1-ol is an organic compound that features a naphthalene ring substituted with a dimethylamino group and a butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-1-(naphthalen-1-yl)butan-1-ol typically involves the following steps:
Formation of the Naphthalene Derivative: The naphthalene ring is functionalized with a butanol chain through a Friedel-Crafts alkylation reaction.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, often using dimethylamine as the nucleophile.
Industrial Production Methods
Industrial production methods for such compounds may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the butanol chain can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions, particularly at the naphthalene ring, to form dihydronaphthalene derivatives.
Substitution: The dimethylamino group can participate in substitution reactions, potentially being replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Dihydronaphthalene derivatives.
Substitution Products: Various substituted naphthalene derivatives.
Scientific Research Applications
4-(Dimethylamino)-1-(naphthalen-1-yl)butan-1-ol may have applications in:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly in targeting specific receptors or enzymes.
Industry: Use in the production of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action for 4-(Dimethylamino)-1-(naphthalen-1-yl)butan-1-ol would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, influencing biological pathways. The dimethylamino group could play a role in binding interactions, while the naphthalene ring might contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)-1-(phenyl)butan-1-ol: Similar structure but with a phenyl ring instead of a naphthalene ring.
4-(Dimethylamino)-1-(naphthalen-1-yl)butan-2-ol: Similar structure but with the hydroxyl group on the second carbon of the butanol chain.
Uniqueness
4-(Dimethylamino)-1-(naphthalen-1-yl)butan-1-ol is unique due to the presence of both a naphthalene ring and a dimethylamino group, which may confer specific chemical and biological properties not found in similar compounds.
Properties
CAS No. |
5438-86-8 |
|---|---|
Molecular Formula |
C16H21NO |
Molecular Weight |
243.34 g/mol |
IUPAC Name |
4-(dimethylamino)-1-naphthalen-1-ylbutan-1-ol |
InChI |
InChI=1S/C16H21NO/c1-17(2)12-6-11-16(18)15-10-5-8-13-7-3-4-9-14(13)15/h3-5,7-10,16,18H,6,11-12H2,1-2H3 |
InChI Key |
RPFVNLVUFWTWNR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC(C1=CC=CC2=CC=CC=C21)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


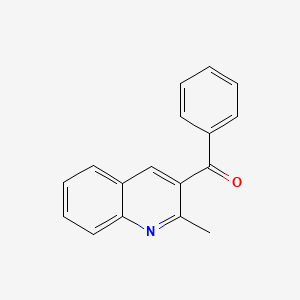
![Methyl 5-oxo-3,5-dihydro-2H-oxazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B11868590.png)
![2-(Dimethylamino)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11868591.png)

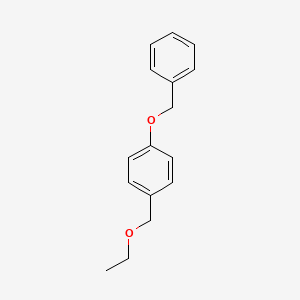
![Isoindolo[1,2-a]isoquinoline-8-carbonitrile](/img/structure/B11868607.png)
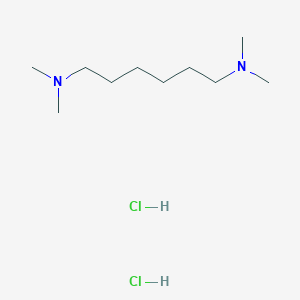
![1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-YL)ethanone hydrochloride](/img/structure/B11868619.png)

![2-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11868627.png)
![4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B11868636.png)
